![molecular formula C11H15N3 B12588508 cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)
cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride: is a heterocyclic compound that features a pyridine ring fused to an octahydropyrrolo[3,4-c]pyrrole structure. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride typically involves the cyclization of appropriate precursors. One method involves the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine, followed by conversion to 2,3-dihalomethylpyridine using halogenated sulfoxide. The cyclization reaction is then carried out in the presence of an alkali metal salt of iodine as a catalyst, resulting in the formation of the desired pyrrolo[3,4-c]pyrrole structure .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yields and purity. The steps include reduction, halogenation, cyclization, and purification to obtain the final product .
化学反应分析
Types of Reactions: cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-c]pyrrole scaffold .
科学研究应用
cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype, in the brain. This binding modulates the receptor’s activity, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and the regulation of neuronal excitability .
相似化合物的比较
- cis-1-methyl-octahydropyrrolo[3,2-b]pyrrole Dihydrochloride
- tert-butyl cis-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- cis-Octahydro-pyrrolo[3,4-c]pyridine Dihydrochloride
Comparison: cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride is unique due to its specific pyridine substitution, which imparts distinct pharmacological properties. Compared to similar compounds, it has a higher affinity for nicotinic acetylcholine receptors and exhibits a broader range of biological activities .
属性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC 名称 |
(3aR,6aS)-5-pyridin-3-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C11H15N3/c1-2-11(6-12-3-1)14-7-9-4-13-5-10(9)8-14/h1-3,6,9-10,13H,4-5,7-8H2/t9-,10+ |
InChI 键 |
KOMXDDRATCALPT-AOOOYVTPSA-N |
手性 SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CN=CC=C3 |
规范 SMILES |
C1C2CN(CC2CN1)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
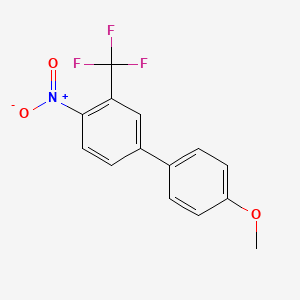
![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
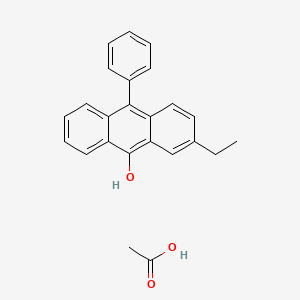
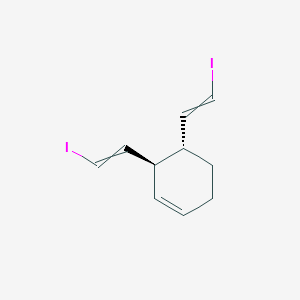
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
![5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B12588461.png)
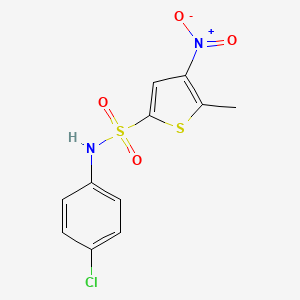
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
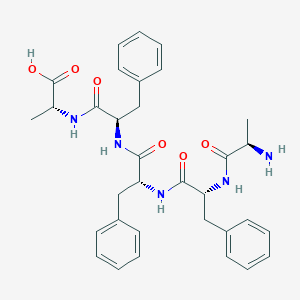
![1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12588499.png)
![(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine](/img/structure/B12588511.png)
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)
